N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Morpholine Substitution: Finally, the morpholine group is introduced by reacting the intermediate compound with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsdry solvents, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditionsorganic solvents, presence of base or acid catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Anticancer Research: The compound has shown promising results in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase (AChE) by binding to its active site, preventing the breakdown of acetylcholine, and thereby enhancing cholinergic transmission.
Antimicrobial Action: It disrupts the biosynthesis of bacterial cell walls and inhibits fungal cell growth by interfering with key enzymes.
Anticancer Mechanism: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide can be compared with other thiazole derivatives:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its substitution pattern and specific biological activities.
4-methoxy-phenylthiazole-2-amine: Known for its acetylcholinesterase inhibitory activity, similar to the compound , but with different structural features.
2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl)-N4-(substituted aryl)-1,3-thiazole-2,4-diamine: This compound has antioxidant properties and is used in different biological applications.
The uniqueness of this compound lies in its combination of a thiazole ring with a morpholine group, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-8-4-16(5-9-19)20-15-32-23(25-20)26-22(29)17-2-6-18(7-3-17)24-14-21(28)27-10-12-31-13-11-27/h2-9,15,24H,10-14H2,1H3,(H,25,26,29) |
InChI Key |
BMMQYFWEGRLMNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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